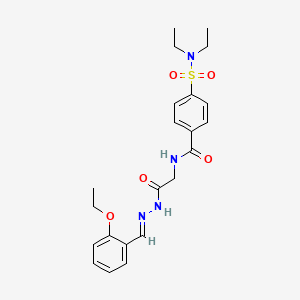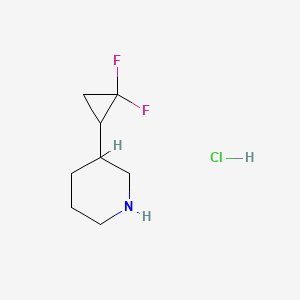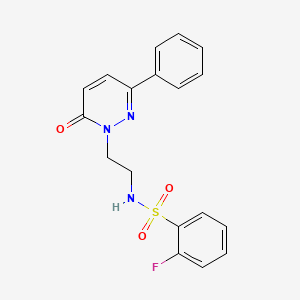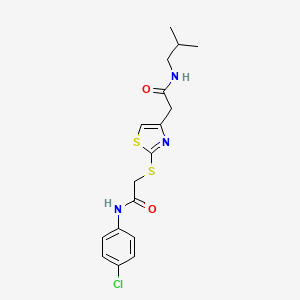![molecular formula C13H19FN2O B2856392 4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine CAS No. 2197892-08-1](/img/structure/B2856392.png)
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine, commonly known as F-PCADMC, is a research chemical that has gained significant attention in recent years. It belongs to the class of cyclohexylamines and is structurally similar to other popular research chemicals such as ketamine and phencyclidine (PCP). F-PCADMC is a potent and selective NMDA receptor antagonist, which makes it a valuable tool for scientific research.
Mécanisme D'action
F-PCADMC acts as a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. The NMDA receptor is involved in many physiological processes, including learning and memory, synaptic plasticity, and neuronal development. F-PCADMC binds to the receptor and blocks its activity, which leads to a reduction in the influx of calcium ions into the cell. This reduction in calcium influx can have various effects on neuronal function, depending on the specific context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of F-PCADMC are complex and varied. As a potent NMDA receptor antagonist, F-PCADMC can affect many processes in the brain and other organs. Some of the effects of F-PCADMC include the reduction of glutamate-mediated excitotoxicity, modulation of synaptic plasticity, and regulation of calcium homeostasis. F-PCADMC has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of F-PCADMC as a research tool is its selectivity for the NMDA receptor. This selectivity allows researchers to study the specific effects of NMDA receptor blockade without interfering with other neurotransmitter systems. F-PCADMC is also relatively stable and easy to handle, which makes it a convenient tool for lab experiments.
One of the limitations of F-PCADMC is its potential for off-target effects. Although F-PCADMC is selective for the NMDA receptor, it can still interact with other receptors and ion channels in the brain and other organs. This can complicate the interpretation of experimental results and make it challenging to isolate the specific effects of F-PCADMC on the NMDA receptor.
Orientations Futures
There are many possible future directions for research involving F-PCADMC. Some of these directions include:
1. Investigating the potential therapeutic applications of F-PCADMC in treating psychiatric disorders such as depression, anxiety, and schizophrenia.
2. Studying the effects of F-PCADMC on synaptic plasticity and neuronal development.
3. Investigating the potential use of F-PCADMC in pain management and addiction treatment.
4. Developing new analogs of F-PCADMC with improved selectivity and potency for the NMDA receptor.
5. Studying the long-term effects of F-PCADMC on brain function and behavior.
Conclusion:
F-PCADMC is a potent and selective NMDA receptor antagonist that has many applications in scientific research. Its unique pharmacological properties make it a valuable tool for studying the NMDA receptor and its role in various physiological and pathological processes. Although there are some limitations to its use, F-PCADMC has the potential to contribute significantly to our understanding of the brain and its functions.
Méthodes De Synthèse
The synthesis of F-PCADMC involves a multi-step process that starts with the reaction of 3-fluoropyridine-2-carboxylic acid with thionyl chloride to form 3-fluoropyridine-2-carbonyl chloride. This intermediate is then reacted with N,N-dimethylcyclohexylamine to form the desired product, F-PCADMC. The synthesis of F-PCADMC is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
F-PCADMC has a wide range of applications in scientific research. It is primarily used as a research tool to study the NMDA receptor and its role in various physiological and pathological processes. F-PCADMC has been used in studies related to neuroprotection, neurodegeneration, pain management, and addiction. It has also been investigated for its potential therapeutic applications in treating psychiatric disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
4-(3-fluoropyridin-2-yl)oxy-N,N-dimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-16(2)10-5-7-11(8-6-10)17-13-12(14)4-3-9-15-13/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBGIJLZBMWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2856313.png)

![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/no-structure.png)
![3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2856319.png)
![1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2856320.png)







